molecular formula C7H11NO3 B13948395 Methyl 3-(azetidin-3-yl)-3-oxopropanoate

Methyl 3-(azetidin-3-yl)-3-oxopropanoate

Cat. No.: B13948395
M. Wt: 157.17 g/mol
InChI Key: DHTILAFLNMRJFQ-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-3-yl)-3-oxopropanoate is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidin-3-yl)-3-oxopropanoate typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-3-yl)-3-oxopropanoate involves its interaction with biological targets through its azetidine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(azetidin-3-yl)-3-oxopropanoate is unique due to its specific structure, which combines the azetidine ring with an ester functional group

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 3-(azetidin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C7H11NO3/c1-11-7(10)2-6(9)5-3-8-4-5/h5,8H,2-4H2,1H3

InChI Key

DHTILAFLNMRJFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CNC1

Origin of Product

United States

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